[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid
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Overview
Description
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid: is a boronic acid derivative with the molecular formula C8H12BNO4 and a molecular weight of 197 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxyethoxy group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then functionalized with a methoxyethoxy group and a methyl group.
Boronic Acid Formation: The functionalized pyridine is then subjected to borylation reactions to introduce the boronic acid group.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to 100°C.
Chemical Reactions Analysis
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid: undergoes various chemical reactions, including:
Scientific Research Applications
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which allows them to inhibit enzymes such as proteases and kinases . This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid: can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the pyridine ring and methoxyethoxy group, making it less versatile in certain synthetic applications.
4-(Methoxycarbonyl)phenylboronic Acid: This compound has a methoxycarbonyl group instead of a methoxyethoxy group, which affects its reactivity and applications.
2-(Methoxyethoxy)phenylboronic Acid: Similar to this compound, this compound contains a methoxyethoxy group, but it is attached to a phenyl ring instead of a pyridine ring, leading to different chemical properties.
Properties
IUPAC Name |
[6-(2-methoxyethoxy)-5-methylpyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDDOXIHUNCANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCOC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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